molecular formula C19H18N6O B2560341 Pyridin-2-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257552-40-1

Pyridin-2-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2560341
CAS RN: 1257552-40-1
M. Wt: 346.394
InChI Key: MVVYSIHDLOSADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a novel series of (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives . It has been identified as a selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist and showed analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on the pharmacokinetics, excretion, and metabolism of a related dipeptidyl peptidase IV inhibitor, highlighting its absorption, distribution, and elimination processes in rats, dogs, and humans. This research underscores the importance of understanding the metabolic pathways and excretion mechanisms of compounds with similar structures for their potential therapeutic applications (Sharma et al., 2012).

Synthesis of Novel Compounds

Several studies focus on the synthesis of novel compounds using pyridazinone derivatives. For instance, research on the synthesis of 5-Aminothieno(2,3-c)pyridazine, Pyrimido(4',5':4,5)thieno(2,3-c)pyridazine, and related derivatives reveals methods for generating novel compounds with potential biological activities (Gaby et al., 2003).

Antimicrobial Activity

Research into the antimicrobial properties of new pyridine derivatives, including those related to Pyridin-2-yl derivatives, demonstrates the potential of these compounds in developing new antimicrobial agents. This area of study is crucial for addressing the growing concern of antimicrobial resistance (Patel et al., 2011).

Analgesic Effects and TRPV4 Antagonism

A novel series of derivatives was identified as selective antagonists of the TRPV4 channel, showing analgesic effects in preclinical models. This research highlights the therapeutic potential of Pyridin-2-yl derivatives in pain management (Tsuno et al., 2017).

Diabetes Treatment

Another study focused on a potent, selective, orally active dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment, demonstrating the role of Pyridin-2-yl derivatives in developing new therapeutic agents for chronic conditions (Ammirati et al., 2009).

Mechanism of Action

This compound has been identified as a selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist . It showed analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .

properties

IUPAC Name

pyridin-2-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c26-19(17-6-2-4-10-21-17)25-13-11-24(12-14-25)18-8-7-16(22-23-18)15-5-1-3-9-20-15/h1-10H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVYSIHDLOSADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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